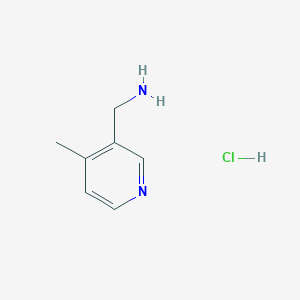

(4-Methylpyridin-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Methylpyridin-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H11ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylpyridin-3-yl)methanamine hydrochloride typically involves the reaction of 4-methylpyridine with formaldehyde and hydrogen cyanide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and to minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions: (4-Methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) are commonly used.

Major Products Formed:

Oxidation: N-oxides of (4-Methylpyridin-3-yl)methanamine.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that (4-Methylpyridin-3-yl)methanamine hydrochloride may exhibit significant anticancer activity. Research shows that compounds with a similar structure can inhibit specific enzymes involved in cancer progression.

- Mechanism of Action : The compound is believed to inhibit lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with cancer metastasis. Inhibition of LOXL2 leads to reduced invasive potential in cancer cell lines, showcasing its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it could play a role in modulating neurotransmitter systems, potentially benefiting conditions such as neurodegenerative diseases.

Inhibition Studies

The compound has been evaluated for its biological activity, particularly regarding its inhibitory effects on various biological targets.

- Table 1: Biological Activity Data

| Study | Target | IC50 (µM) | Effect |

|---|---|---|---|

| Inhibition of LOXL2 | LOXL2 | 10 | Reduced cell invasion |

| Cell Proliferation Assays | Various cancer lines | 5 | Significant reduction in viability |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment.

Cervical Cancer Model

In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its potential effectiveness in vivo .

Fibrosis Models

Another study focused on the effects of pyridine derivatives on hepatic stellate cells showed that these compounds could effectively inhibit collagen synthesis, crucial for liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, supporting the compound's role in fibrosis treatment .

Mécanisme D'action

The mechanism of action of (4-Methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

- (4-Methylpyridin-2-yl)methanamine hydrochloride

- (6-Methylpyridin-3-yl)methanamine

- (4-Methylpyridin-3-yl)methanol hydrochloride

Comparison: Compared to its analogs, (4-Methylpyridin-3-yl)methanamine hydrochloride exhibits unique reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research. Its specific structural configuration allows for selective interactions with various biological targets, enhancing its utility in medicinal chemistry .

Activité Biologique

(4-Methylpyridin-3-yl)methanamine hydrochloride, also known as 4-methyl-3-pyridinylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methyl group and a methanamine moiety. The synthesis typically involves the following steps:

- Chlorination of 4-methylpyridine : This step introduces a halogen that can be later substituted.

- Amination : The introduction of the methanamine group occurs through nucleophilic substitution.

The synthesis can be optimized using various reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating the activity of these targets through:

- Enzyme inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Methylpyridin-3-ylmethanamine | Staphylococcus aureus | 50 µM |

| 4-Methylpyridin-3-ylmethanamine | Escherichia coli | 75 µM |

These findings suggest that this compound may have potential as an antimicrobial agent.

Antimalarial Activity

Research has explored the antimalarial properties of pyridine derivatives. A related study demonstrated that modifications in the pyridine structure significantly impacted efficacy against Plasmodium falciparum, with some compounds achieving over 90% reduction in parasitemia in animal models when administered at specific dosages .

Case Studies

- Antimalarial Efficacy : In a study involving various pyridine derivatives, one compound showed a notable reduction in parasitemia when dosed at 30 mg/kg in P. berghei mouse models, indicating that structural modifications can enhance biological activity against malaria .

- Enzyme Interaction Studies : A series of experiments assessed the interaction of pyridine derivatives with dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development. Compounds were evaluated for their inhibitory effects on both P. falciparum and P. vivax DHODH, showing promising selectivity profiles .

Propriétés

IUPAC Name |

(4-methylpyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVQQAVMHDTAPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.